

L-Psicose: A Technical Guide to Synthesis and Chemical Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

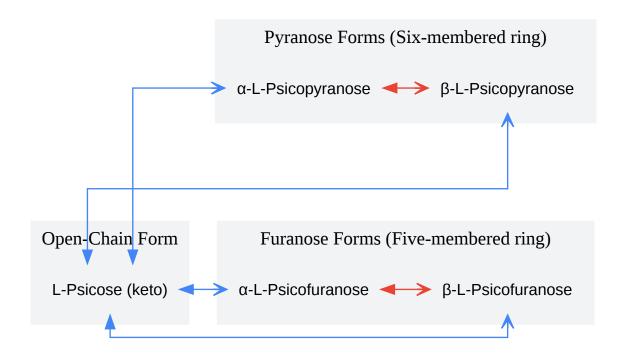
L-Psicose, also known as L-allulose, is a rare monosaccharide and a C-3 epimer of L-fructose. [1] As the enantiomer of D-psicose, a low-calorie sugar substitute, **L-psicose** is of significant interest to the pharmaceutical and biotechnology sectors for its potential applications in antiviral agents and as a chiral building block in the synthesis of complex molecules.[2][3] Its limited availability in nature necessitates efficient synthetic production methods. This technical guide provides an in-depth overview of the chemical structure and synthesis of **L-Psicose**, focusing on both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in drug development and the broader scientific community.

Chemical Structure of L-Psicose

L-Psicose is a ketohexose with the chemical formula $C_6H_{12}O_6$ and a molecular weight of approximately 180.16 g/mol .[2] Its systematic IUPAC name is (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one.[2] In aqueous solutions, **L-psicose**, like other monosaccharides, exists in an equilibrium between its open-chain keto form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The crystalline form of **L-psicose** has been identified as β -L-psicopyranose.



The various forms of **L-Psicose** in solution are in a dynamic equilibrium, a phenomenon known as mutarotation. This equilibrium involves the interconversion between the α and β anomers of the pyranose and furanose ring structures, with the open-chain form acting as an intermediate. While the pyranose form is generally more stable for hexoses, the specific ratios of these conformers for **L-psicose** in solution are dependent on factors such as solvent and temperature.



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Equilibrium of **L-Psicose** in aqueous solution.

Synthesis of L-Psicose

The production of **L-psicose** can be achieved through both enzymatic and chemical synthesis routes. Enzymatic methods are often favored for their high stereoselectivity and milder reaction conditions, while chemical synthesis offers an alternative approach.

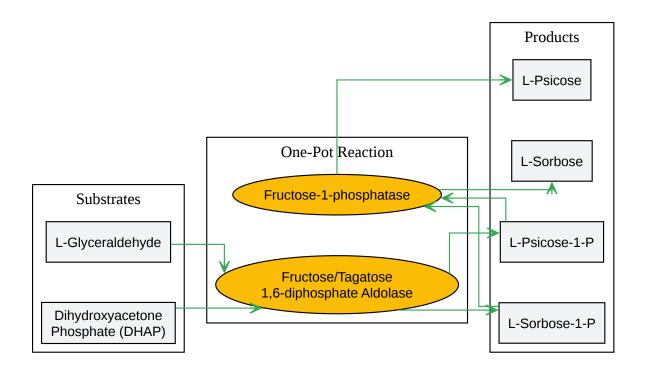
Enzymatic Synthesis

Enzymatic synthesis provides highly specific and efficient pathways to **L-psicose** and its derivatives. Key strategies include the use of aldolases and isomerases.

1. Biosynthesis from L-Glyceraldehyde and Dihydroxyacetone Phosphate (DHAP)



This method utilizes aldolases to catalyze the C-C bond formation between L-glyceraldehyde and DHAP, followed by dephosphorylation to yield a mixture of L-sorbose and **L-psicose**.



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Enzymatic synthesis of L-Sorbose and **L-Psicose**.

Experimental Protocol:

A one-pot reaction can be performed using Tagatose 1,6-diphosphate aldolase from Bacillus licheniformis (BGatY) and fructose-1-phosphatase (YqaB).

- Reaction Mixture Preparation: Prepare a 500 μL reaction mixture containing 50 mM Lglyceraldehyde, 40 mM freshly neutralized dihydroxyacetone-phosphate (DHAP) solution (pH 7.0).
- Enzyme Addition: Add 0.5 mg of purified BGatY aldolase and 0.1 mg of purified YqaB phosphatase to the reaction mixture.



- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 3 hours).
- Product Analysis: Monitor the formation of L-psicose and L-sorbose using High-Performance Liquid Chromatography (HPLC).

Quantitative Data:

Enzyme	L-Psicose Titer	L-Sorbose Titer	Reference
Combination	(mg/L)	(mg/L)	
BGatY and EYqaB	378	199	

2. Synthesis of 6-deoxy-**L-psicose** from L-rhamnose

A two-step enzymatic process can be employed for the efficient synthesis of 6-deoxy-**L-psicose**, a derivative of **L-psicose**.



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Two-step enzymatic synthesis of 6-deoxy-**L-psicose**.

Experimental Protocol:

Step 1: Phosphorylation

 Reaction Setup: A one-pot reaction is set up containing L-rhamnose, L-rhamnose isomerase (Rhal), D-tagatose 3-epimerase (DTE), and a fructose kinase (HK) in a suitable buffer (e.g., Tris-HCl, pH 7.5) with ATP and Mg²⁺.



- Incubation: The reaction is incubated at 37°C. The enzymes catalyze the isomerization of L-rhamnose to L-rhamnulose, followed by epimerization to 6-deoxy-L-psicose, which is then selectively phosphorylated to 6-deoxy-L-psicose 1-phosphate.
- Purification: The phosphorylated intermediate is purified, for instance, by a silver nitrate precipitation method.

Step 2: Dephosphorylation

- Hydrolysis: The purified 6-deoxy-L-psicose 1-phosphate is hydrolyzed using an acid phosphatase (AphA).
- Final Product Isolation: The final product, 6-deoxy-L-psicose, is obtained after purification, for example, using a desalting column.

Quantitative Data:

Parameter	Value	Reference
Overall Yield	81%	
Purity	98.5%	

Chemical Synthesis

Chemical synthesis of **L-psicose** often involves multiple steps with protection and deprotection of hydroxyl groups, and stereoselective reductions.

Synthesis from a Protected L-erythro-hexo-2,4-diulopyranoside

A reported chemical synthesis route involves the stereoselective reduction of a protected diulopyranoside intermediate followed by hydrolysis to yield **L-psicose**.





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Chemical synthesis workflow for **L-Psicose**.

Experimental Protocol (General Outline):

While a detailed, contemporary step-by-step protocol is not readily available in recent literature, the general approach is as follows:

- Starting Material: The synthesis begins with a suitably protected sugar derivative, methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl-α-L-erythro-hexo-2,4-diulopyranoside.
- Stereoselective Reduction: This intermediate undergoes a stereoselective reduction to introduce the desired stereochemistry at the C-4 position.
- Hydrolysis: The protecting groups are removed by hydrolysis to yield the final product, L-psicose.

Further research into modern chemical synthesis methodologies, such as those employing zeolite-based or molybdenum-based catalysts, may offer more efficient and environmentally friendly alternatives.

Summary of Quantitative Data

The following table summarizes key quantitative data for the different synthesis methods discussed.



Synthesis Method	Starting Material(s)	Key Enzyme(s)/ Catalyst(s)	Product	Yield/Titer	Reference
Enzymatic (Biosynthesis)	L- Glyceraldehy de, DHAP	Tagatose 1,6- diphosphate aldolase, Fructose-1- phosphatase	L-Psicose	378 mg/L	
Enzymatic (Two-step)	L-Rhamnose	L-rhamnose isomerase, D-tagatose 3- epimerase, Fructose kinase, Acid phosphatase	6-deoxy-L- psicose	81% (overall yield)	_
Chemical	Protected diulopyranosi de	-	L-Psicose	Not specified	-

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of **L-Psicose**. Enzymatic methods currently offer highly efficient and stereoselective routes to **L-psicose** and its derivatives, with well-documented protocols and high yields. Chemical synthesis presents an alternative pathway, although detailed modern protocols are less accessible in the public domain. The provided diagrams and data tables offer a valuable resource for researchers and professionals in drug development and related fields, facilitating a deeper understanding and further exploration of the potential of **L-psicose**. Future research may focus on optimizing existing synthesis routes and discovering novel applications for this rare sugar.

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